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Introduction
This document provides detailed application notes and protocols for the use of NF157, a

selective antagonist of the P2Y11 purinergic receptor, to measure changes in intracellular

cyclic adenosine monophosphate (cAMP) levels. The P2Y11 receptor is a Gs-protein coupled

receptor (GPCR) that, upon activation by agonists such as ATP, stimulates adenylyl cyclase to

produce cAMP.[1] NF157 provides a valuable tool for studying the role of the P2Y11 receptor in

various physiological and pathological processes by specifically blocking this signaling

pathway.

Mechanism of Action
NF157 is a potent and selective antagonist of the human P2Y11 receptor.[2] The P2Y11

receptor is unique among P2Y receptors as it couples to the Gs-alpha subunit of heterotrimeric

G proteins. Activation of the Gs-alpha subunit leads to the stimulation of adenylyl cyclase,

which catalyzes the conversion of ATP to cAMP. By binding to the P2Y11 receptor, NF157
prevents the binding of endogenous agonists like ATP, thereby inhibiting the downstream

signaling cascade that results in cAMP production. This antagonistic action allows researchers

to investigate the specific contribution of P2Y11 receptor activation to intracellular cAMP levels

in various cell types and tissues.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10771125?utm_src=pdf-interest
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11788591/
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.tocris.com/products/nf-157_2450
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize the quantitative data available for NF157.

Parameter Value
Receptor/Cell

Type
Notes Reference

IC50 463 nM
Human P2Y11

Receptor

This value

represents the

concentration of

NF157 required

to inhibit 50% of

the binding of a

radiolabeled

ligand to the

P2Y11 receptor.

[2]

Ki 44.3 nM
Human P2Y11

Receptor

The inhibition

constant (Ki)

provides a

measure of the

binding affinity of

NF157 to the

P2Y11 receptor.

Concentration for

cAMP Inhibition
50 µM THP-1 cells

Pre-incubation

with 50 µM

NF157 for 30

minutes blocked

the increase in

cAMP induced

by 100 µM ATP

or 10 µg/mL

LPS.

[3]

Note: The effective concentration of NF157 for inhibiting cAMP production can vary depending

on the cell type, agonist concentration, and specific experimental conditions. It is
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recommended to perform a dose-response curve to determine the optimal concentration for

your experimental system.
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Caption: P2Y11 Receptor Signaling Pathway and the inhibitory action of NF157.
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Caption: General experimental workflow for measuring NF157-mediated inhibition of cAMP.
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This section provides detailed protocols for measuring intracellular cAMP levels following

treatment with NF157. Three common methods are described: a competitive enzyme-linked

immunosorbent assay (ELISA), a Förster resonance energy transfer (FRET)-based biosensor

assay, and a bioluminescence-based assay (GloSensor™).

Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is adapted from commercially available cAMP ELISA kits and provides a

quantitative measurement of cAMP from cell lysates.

Materials:

Cells expressing the P2Y11 receptor

Cell culture medium

NF157 (Tocris, Cat. No. 2439 or equivalent)

P2Y11 receptor agonist (e.g., ATP, adenosine 5'-triphosphate)

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 3-isobutyl-1-methylxanthine)

Phosphate-Buffered Saline (PBS)

Cell Lysis Buffer (provided with ELISA kit or 0.1 M HCl)

cAMP ELISA Kit (e.g., from Cayman Chemical, R&D Systems, or Abcam)

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and

response to stimuli. Culture overnight or until desired confluency is reached.

Pre-treatment with NF157:

Prepare a stock solution of NF157 in a suitable solvent (e.g., water or DMSO).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.benchchem.com/product/b10771125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of NF157 in cell culture medium. A typical concentration range to

test is 10 nM to 100 µM. Include a vehicle control (medium with solvent).

Aspirate the culture medium from the cells and replace it with the medium containing the

different concentrations of NF157 or vehicle.

Incubate for 30 minutes at 37°C.

Stimulation:

Prepare a solution of the P2Y11 agonist (e.g., ATP) in cell culture medium at a

concentration that elicits a submaximal response (e.g., EC80). The final concentration of

ATP used in studies with THP-1 cells was 100 µM.[3]

It is recommended to include a PDE inhibitor (e.g., 100 µM IBMX) during the stimulation

step to prevent cAMP degradation.

Add the agonist solution to the wells and incubate for the desired time (e.g., 10-30

minutes) at 37°C. A time-course experiment may be necessary to determine the optimal

stimulation time.

Cell Lysis:

Aspirate the medium and wash the cells once with cold PBS.

Add the appropriate volume of Cell Lysis Buffer to each well.

Incubate on a shaker for 10-20 minutes at room temperature to ensure complete lysis.

cAMP Measurement:

Follow the instructions provided with the specific cAMP ELISA kit. This typically involves:

Adding cell lysates and cAMP standards to the antibody-coated microplate.

Adding a fixed amount of HRP-labeled cAMP.

Incubating to allow for competitive binding.
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Washing the plate to remove unbound reagents.

Adding a substrate solution and incubating to develop color.

Stopping the reaction and measuring the absorbance.

Data Analysis:

Generate a standard curve by plotting the absorbance values of the cAMP standards

against their known concentrations.

Determine the concentration of cAMP in each sample by interpolating from the standard

curve.

Plot the cAMP concentration against the log of the NF157 concentration to generate a

dose-response curve and calculate the IC50 value.

Protocol 2: FRET-Based cAMP Biosensor Assay
This protocol utilizes genetically encoded cAMP biosensors that change their FRET efficiency

upon cAMP binding, allowing for real-time measurement in live cells.

Materials:

Cells stably or transiently expressing a FRET-based cAMP biosensor (e.g., a sensor based

on Epac or PKA) and the P2Y11 receptor.

Cell culture medium

NF157

P2Y11 receptor agonist (e.g., ATP)

Imaging medium (e.g., HBSS or phenol red-free medium)

Fluorescence microscope or plate reader equipped for FRET imaging (with appropriate

excitation and emission filters for the specific FRET pair, e.g., CFP/YFP).

Procedure:
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Cell Preparation: Seed cells expressing the cAMP biosensor and P2Y11 receptor in a

suitable imaging dish or plate (e.g., glass-bottom dish or black-walled, clear-bottom 96-well

plate).

Pre-treatment with NF157:

Replace the culture medium with imaging medium.

Acquire a baseline FRET signal.

Add different concentrations of NF157 (e.g., 10 nM to 100 µM) or vehicle to the cells.

Incubate for 30 minutes at 37°C.

Stimulation and Imaging:

Place the dish or plate on the microscope or in the plate reader.

Begin acquiring FRET images or readings.

Add the P2Y11 agonist (e.g., ATP) to the cells.

Continue to acquire images or readings to monitor the change in FRET ratio over time.

Data Analysis:

Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point and

each condition.

Normalize the FRET ratio to the baseline to determine the change in cAMP levels.

Plot the maximum change in FRET ratio against the log of the NF157 concentration to

generate a dose-response curve and determine the IC50.

Protocol 3: GloSensor™ cAMP Assay
This protocol uses a genetically encoded biosensor that produces a luminescent signal in the

presence of cAMP, offering a highly sensitive and quantitative readout.
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Materials:

Cells stably or transiently expressing the GloSensor™ cAMP biosensor and the P2Y11

receptor.

Cell culture medium

NF157

P2Y11 receptor agonist (e.g., ATP)

GloSensor™ cAMP Reagent (Promega)

White, opaque 96- or 384-well plates

Luminometer

Procedure:

Cell Seeding: Seed cells expressing the GloSensor™ biosensor and P2Y11 receptor in a

white, opaque multi-well plate.

Reagent Equilibration:

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

Remove the culture medium from the cells and add the equilibrated GloSensor™ cAMP

Reagent.

Incubate for 2 hours at room temperature or 37°C to allow the reagent to enter the cells.

Pre-treatment with NF157:

Add different concentrations of NF157 (e.g., 10 nM to 100 µM) or vehicle to the wells.

Incubate for 15-30 minutes.

Stimulation and Measurement:
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Measure the baseline luminescence.

Add the P2Y11 agonist (e.g., ATP) to the wells.

Immediately begin measuring the luminescence signal kinetically over time, or take an

endpoint reading after a predetermined incubation period (e.g., 10-20 minutes).

Data Analysis:

Calculate the fold-change in luminescence over baseline for each condition.

Plot the fold-change against the log of the NF157 concentration to determine the dose-

response relationship and calculate the IC50 value.

Troubleshooting
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Problem Possible Cause Solution

High variability between

replicates
Inconsistent cell numbers

Ensure accurate and

consistent cell seeding.

Inaccurate pipetting
Use calibrated pipettes and

proper technique.

No or low cAMP signal upon

agonist stimulation

Low P2Y11 receptor

expression

Use a cell line with higher

receptor expression or

increase transfection

efficiency.

Inactive agonist
Use a fresh, properly stored

agonist solution.

Rapid cAMP degradation
Include a PDE inhibitor (e.g.,

IBMX) in the stimulation buffer.

High basal cAMP levels Cell stress

Handle cells gently and avoid

prolonged exposure to harsh

conditions.

Endogenous receptor

activation by components in

the serum

Serum-starve cells for a few

hours before the assay.

NF157 shows no inhibitory

effect
Incorrect NF157 concentration

Verify the stock solution

concentration and perform a

wider dose-response range.

P2Y11 receptor is not the

primary source of cAMP

production

Use other receptor antagonists

to identify the source of cAMP.

NF157 degradation
Prepare fresh dilutions of

NF157 for each experiment.

Conclusion
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NF157 is a valuable pharmacological tool for investigating the role of the P2Y11 receptor in

cAMP-mediated signaling. The protocols outlined in this document provide a framework for

using NF157 to accurately measure changes in intracellular cAMP levels. By carefully selecting

the appropriate assay method and optimizing experimental conditions, researchers can

effectively dissect the contribution of P2Y11 signaling in their specific biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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